2,3-Dimethylpentane
Overview
Description
2,3-Dimethylpentane is an organic compound with the molecular formula C7H16. It is a fully saturated hydrocarbon, specifically an alkane, and one of the isomers of heptane. The structure consists of a pentane backbone with two methyl groups attached to the second and third carbon atoms. This compound is notable for being one of the simplest alkanes with optical isomerism, having two enantiomers: (3R)-2,3-dimethylpentane and (3S)-2,3-dimethylpentane .
Mechanism of Action
Pharmacokinetics
As a small, non-polar molecule, it is likely to be absorbed through the skin and lungs . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3-Dimethylpentane. For example, temperature and pressure can affect its physical state and reactivity . .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dimethylpentane can be synthesized through a multi-step process involving the Grignard reagent. The Grignard reagent sec-butyl magnesium bromide reacts with acetone to form 2,3-dimethyl-2-pentanol. This intermediate is then dehydrated to produce 2,3-dimethyl-2-pentene, which is subsequently hydrogenated to yield this compound .
Industrial Production Methods: Industrial production of this compound is less common due to its limited applications. it can be produced as a byproduct in the Fischer-Tropsch process, which converts hydrogen and carbon monoxide into liquid hydrocarbons .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethylpentane primarily undergoes combustion and oxidation reactions. Complete combustion in the presence of oxygen yields carbon dioxide and water . It can also participate in photooxidation reactions with hydroxyl radicals in the atmosphere .
Common Reagents and Conditions:
Combustion: Requires oxygen and an ignition source.
Photooxidation: Involves hydroxyl radicals and sunlight.
Major Products:
Combustion: Carbon dioxide and water.
Photooxidation: Various oxidized organic compounds depending on the reaction conditions.
Scientific Research Applications
2,3-Dimethylpentane is used as an analytical reference standard in various scientific studies. It is employed in the determination of volatile organic compounds in ambient air samples using thermal desorption-gas chromatography. Additionally, it is used in gas chromatography-mass spectrometry for analyzing exhaled air samples and indoor air quality .
Comparison with Similar Compounds
- 3-Methylhexane
- 2,2-Dimethylpentane
- 2,4-Dimethylpentane
- 2,3-Dimethylbutane
Properties
IUPAC Name |
2,3-dimethylpentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16/c1-5-7(4)6(2)3/h6-7H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGECXQBGLLYSFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20862203 | |
Record name | Pentane, 2,3-dimethyl- | |
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Molecular Weight |
100.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with an odor of gasoline; [NJ-HSFS] | |
Record name | 2,3-Dimethylpentane | |
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Vapor Pressure |
68.9 [mmHg] | |
Record name | 2,3-Dimethylpentane | |
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CAS No. |
565-59-3 | |
Record name | 2,3-Dimethylpentane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=565-59-3 | |
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Record name | 2,3-Dimethylpentane | |
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Record name | 2,3-DIMETHYLPENTANE | |
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Record name | Pentane, 2,3-dimethyl- | |
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Record name | Pentane, 2,3-dimethyl- | |
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Record name | 2,3-dimethylpentane | |
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Record name | 2,3-DIMETHYLPENTANE | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,3-dimethylpentane?
A1: this compound has the molecular formula C₇H₁₆ and a molecular weight of 100.20 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize this compound?
A2: Common spectroscopic techniques used for characterizing this compound include infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H NMR and ¹⁹F NMR for fluorinated derivatives. [] These techniques provide information about the functional groups, bonding, and structure of the molecule.
Q3: How does the branching in this compound affect its boiling point compared to linear heptane?
A3: Branching in alkanes generally lowers the boiling point. While n-heptane has a boiling point of 98.4 °C, this compound boils at a lower temperature of 89.8 °C. [] This is because branched alkanes have reduced surface area and weaker intermolecular forces compared to their linear counterparts.
Q4: How does the structure of this compound affect its density and viscosity?
A4: Increased branching generally leads to lower density and viscosity. Compared to longer chain pentaerythritol esters like pentaerythritol tetraheptanoate, this compound has a lower viscosity due to its smaller size and reduced intermolecular forces. []
Q5: What is the significance of the negative temperature coefficient (NTC) region in this compound autoignition?
A5: The NTC region, observed in autoignition studies of this compound and other alkanes, indicates a range of temperatures where the ignition delay increases with increasing temperature. [] This behavior is attributed to the complex interplay of chain branching and chain termination reactions in the autoignition mechanism.
Q6: How is this compound used as a test mixture for evaluating fractionating columns?
A6: this compound, when combined with 2-methylhexane, forms a test mixture for evaluating the efficiency of highly efficient fractionating columns. This is due to the small difference in their boiling points, requiring efficient separation. []
Q7: How does the molecular structure of this compound influence its performance in selective methylative homologation reactions?
A7: The branched structure of this compound plays a crucial role in selective methylative homologation. It reacts with methanol in the presence of InI₃ catalyst to primarily produce this compound and other branched alkanes. [] This selectivity is due to the inherent stability of tertiary carbocations formed during the reaction mechanism.
Q8: What role does this compound play in the formation of coke during catalytic cracking processes?
A9: While this compound itself doesn't directly form coke, its diffusion properties within zeolite catalysts, like HY zeolite, can be affected by coke formation during reactions like n-heptane cracking. [] Understanding the diffusion limitations caused by coke is crucial for optimizing catalyst performance.
Q9: How is computational chemistry used to study this compound?
A10: Computational chemistry, specifically molecular dynamics simulations, has been used to study the surface tension of this compound. [] These simulations employ models like the anisotropic united atoms (AUA4) model to predict surface tension as a function of temperature and compare them to experimental data.
Q10: Is this compound identified as a volatile organic compound (VOC) in environmental studies?
A12: Yes, this compound has been identified as a constituent of VOCs in various environmental studies. [] Its presence in the atmosphere is often linked to anthropogenic activities like fuel combustion and industrial emissions.
Q11: What is the significance of analyzing the C5-C13 fractions, including this compound, in source rock analysis?
A15: Analyzing the C5-C13 fractions, including this compound, in source rocks provides valuable information about the type and maturity of organic matter present. This information is crucial for assessing the hydrocarbon generation potential of source rocks in petroleum exploration. []
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